molecular formula C11H21NO4 B558132 Boc-N-methyl-L-valine CAS No. 45170-31-8

Boc-N-methyl-L-valine

Cat. No. B558132
CAS RN: 45170-31-8
M. Wt: 231.29 g/mol
InChI Key: XPUAXAVJMJDPDH-QMMMGPOBSA-N
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Description

Boc-N-methyl-L-valine is a white powder with a molecular formula of C11H21NO4 . It has a molecular weight of 231.30 . It is used in multi-peptide synthesis and serves as the amino acid protection monomer .


Synthesis Analysis

The synthesis of Boc-N-methyl-L-valine involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The reaction mixture is extracted with ethyl acetate and the aqueous solution is acidified to pH 3, after which it is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of Boc-N-methyl-L-valine is represented by the Hill formula C11H21NO4 . The average mass is 217.262 Da and the mono-isotopic mass is 217.131409 Da .


Chemical Reactions Analysis

Boc-N-methyl-L-valine is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

Boc-N-methyl-L-valine appears as a white powder with a melting point of 47 - 51 °C . The optical rotation is [a]D25 = -93 ± 2 ° .

Scientific Research Applications

  • Selective N-methylation in Organic Synthesis : Malkov et al. (2009) described the selective N-methylation of BOC-protected valine, a process critical in organic synthesis, particularly in peptide synthesis. This study contributes to understanding the mechanism of N-methylation in the presence of free carboxyl groups (Malkov, Vranková, Černý, & Kočovský, 2009).

  • In Peptide Synthesis for Drug Development : Wenger (1984) utilized Boc-N-methyl-L-valine in the synthesis of cyclosporine, a significant immunosuppressive drug. This study demonstrates the compound's role in creating complex peptide structures, essential in pharmaceutical synthesis (Wenger, 1984).

  • Crystal Structure Analysis : Sukumar et al. (2005) investigated the crystal structure and conformation of a related compound, N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester. Understanding these structures aids in developing more effective peptides and peptidomimetics (Sukumar, Malathy Sony, Ponnuswamy, & Jayakumar, 2005).

  • Metal-Mediated Peptide Synthesis : Baumann et al. (1989) presented the synthesis and characterization of a cobalt complex involving Boc-L-valine, showcasing the potential of such compounds in metal-mediated peptide synthesis. These approaches can lead to novel methods for peptide bond formation (Baumann, Potenza, & Isied, 1989).

  • In Novel Amino Acid Derivatives Synthesis : Khattab (2005) discussed synthesizing new amino acid derivatives using N-Boc-amino acids including valine, indicating the versatility of Boc-N-methyl-L-valine in synthesizing various bioactive molecules (Khattab, 2005).

  • Biosynthetic Precursor of Antibiotics : Wolfe & Jokinen (1979) utilized a derivative of Boc-N-methyl-L-valine in the total synthesis of a biosynthetic precursor for penicillins and cephalosporins, highlighting its importance in antibiotic synthesis (Wolfe & Jokinen, 1979).

  • Development of Hydroxyethylene Isosteres : Benedetti et al. (2000) synthesized hydroxyethylene isosteres from N-Boc L-valine, contributing to the development of novel inhibitors for enzymes like proteases (Benedetti, Maman, & Norbedo, 2000).

  • Peptide Bond Formation Study : Benoiton et al. (2009) explored the disproportionation of mixed anhydrides of Boc-valine, providing insights into peptide bond formation mechanisms, crucial for peptide synthesis (Benoiton, Lee, & Chen, 2009).

  • Conformational Studies in Peptides : Schoch et al. (2009) investigated the conformational behavior of oligopeptides containing Boc-N-methyl-L-valine, contributing to the understanding of peptide structure and function (Schoch, Römer, & Lorenzi, 2009).

  • NMR Spectroscopy in Structural Analysis : Senn et al. (1989) used N-Boc-L-valine in NMR studies for stereospecific assignment in polypeptides, demonstrating its application in structural biology and protein chemistry (Senn, Werner, Messerle, Weber, Traber, & Wüthrich, 1989).

Safety And Hazards

Boc-N-methyl-L-valine should be handled with care to avoid dust formation and inhalation . Contact with skin, eyes, or clothing should be avoided . Personal protective equipment should be worn and adequate ventilation should be ensured . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUAXAVJMJDPDH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426676
Record name Boc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-L-valine

CAS RN

45170-31-8
Record name Boc-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ML Di Gioia, A Barattucci, P Bonaccorsi, A Leggio… - academia.edu
… One pot synthesis of N-Boc-N-methyl-L-valine methyl ester in [bmim][BF4] … Evaporation of the solvent to dryness under reduced pressure conditions afforded N-Boc-N-methyl-L-valine …
Number of citations: 0 www.academia.edu
ML Di Gioia, A Barattucci, P Bonaccorsi, A Leggio… - RSC …, 2014 - pubs.rsc.org
… One pot synthesis of N-Boc-N-methyl-L-valine methyl ester in [bmim][BF 4 ] … Evaporation of the solvent to dryness under reduced pressure conditions afforded N-Boc-N-methyl-L-valine …
Number of citations: 35 pubs.rsc.org
S Nagaya, H Miyagawa, R Hashimoto… - … of Photochemistry and …, 2023 - Elsevier
… The photoreaction of the biologically important N-protected secondary amines, such as N-Boc N-methyl L-valine methyl ester 1k, for a prolonged irradiation time (12 or 24 h) in Method A …
Number of citations: 0 www.sciencedirect.com
Y Nakagawa, K Irie, H Ohigashi, H Hayashi… - Bioorganic & medicinal …, 2000 - Elsevier
… Compound 3 was condensed with Boc-N-methyl-l-valine to give 4 in a 46.8% yield. After reduction of the methyl ester, the resultant hydroxyl group was protected with an acetyl group to …
Number of citations: 21 www.sciencedirect.com
AM Sefler, MC Kozlowski, T Guo… - The Journal of Organic …, 1997 - ACS Publications
… N-Boc-N-methyl-O-benzyl-l-tyrosine and N-Boc-N-methyl-l-valine were prepared from the corresponding Boc-protected amino acids with sodium hydride and methyl iodide in analogy to …
Number of citations: 54 pubs.acs.org
P Cristau, T Temal‐Laïb… - … A European Journal, 2005 - Wiley Online Library
… Subsequent acylation of the resulting secondary amine with N-Boc-N-methyl-L-valine under Carpino's conditions (HATU, DIPEA)28 afforded the fully functionalized cyclophane (1S)-22 …
Y Nakagawa, K Irie, Y Nakamura… - Bioscience …, 1997 - jstage.jst.go.jp
… After protection of the primary hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group (43%), the resultant compound 5 was condensed with Boc-N—methyl— L-valine to give 6 in a …
Number of citations: 8 www.jstage.jst.go.jp
S Ayral-Kaloustian, A Zask - Drugs of the Future, 2005 - access.portico.org
… Compound (XI) (N-Boc-Nmethyl-L-valine) is converted to the corresponding valinal (XII) via formation of the Weinreb amide, and reduction of the latter with LiAlH4 in tetrahydrofuran. …
Number of citations: 17 access.portico.org
CE Arcadia, E Kennedy, J Geiser, A Dombroski… - Nature …, 2020 - nature.com
Multicomponent reactions enable the synthesis of large molecular libraries from relatively few inputs. This scalability has led to the broad adoption of these reactions by the …
Number of citations: 47 www.nature.com
C Sigindere - 2017 - search.proquest.com
… The synthesis of the Northern part 4 started with the coupling of Boc-N-methyl-L-valine 1 [tertbutoxycarbonyl (Boc)] and L-leucine methyl ester 2 which were commercially available. …
Number of citations: 2 search.proquest.com

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